1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Overview
Description
1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core fused with a phenylurea moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer .
Mode of Action
This compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C, thereby inhibiting its function .
Biochemical Pathways
The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation and survival . The inactivation of KRAS G12C can lead to the suppression of this pathway, potentially inhibiting the growth and survival of cancer cells .
Pharmacokinetics
The compound’s effectiveness in cellular models suggests it may have suitable bioavailability .
Result of Action
The result of the action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the inhibition of cancer cell proliferation. In cellular models, this compound has shown potent anticancer activity, particularly against cells with the KRAS G12C mutation .
Preparation Methods
The synthesis of 1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with phenyl isocyanate under mild reaction conditions. This reaction typically proceeds via a one-pot, multicomponent protocol, which provides a convenient and efficient way to construct the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery . In biology, it has shown promising activity against various biological targets, making it a potential candidate for the development of new therapeutic agents . In medicine, it has been investigated for its potential use in the treatment of infectious diseases, cancer, and other medical conditions . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Comparison with Similar Compounds
1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGKOPWCTYUTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330084 | |
Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862811-88-9 | |
Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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